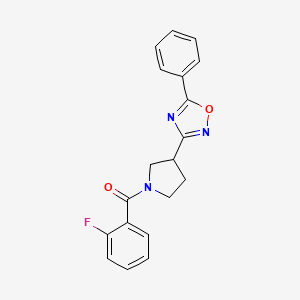

(2-氟苯基)(3-(5-苯基-1,2,4-恶二唑-3-基)吡咯烷-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Agricultural Chemical Research

1,2,4-Oxadiazole derivatives: , which are part of the compound’s structure, have been studied for their potential use in agriculture. They have shown a broad spectrum of biological activities that could be beneficial in developing new pesticides . Specifically, compounds with this moiety have demonstrated moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .

Antibacterial Agents

Some derivatives of 1,2,4-oxadiazole have exhibited strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for rice bacterial leaf blight . These compounds could serve as potential templates for novel antibacterial agents, offering an alternative to traditional pesticides and contributing to the management of crop diseases.

Anticancer Research

The 1,2,4-oxadiazole moiety has also been linked to anticancer properties. Derivatives have been synthesized and evaluated against human cancer cell lines, showing significant activity . This suggests that the compound could be a candidate for further research in cancer treatment, particularly in the synthesis of new chemotherapeutic agents.

Antiparasitic Applications

The structural components of the compound have been associated with antiparasitic activities. This includes potential efficacy against organisms that cause diseases in plants, which could lead to the development of new treatments for parasitic infections that affect agriculture .

Molecular Docking Studies

Molecular docking studies are a part of drug discovery that involves the interaction of small molecules with proteins. Compounds containing the 1,2,4-oxadiazole ring have been used in such studies to predict their binding affinities and activity profiles, which is crucial in the early stages of drug development .

Development of Chemotherapeutic Drugs

The compound’s structure is similar to other molecules that have been used to develop drugs with chemotherapeutic properties. For instance, derivatives of 1,2,4-oxadiazole linked to 5-fluorouracil have been investigated for their potential use in treating solid malignant tumors .

作用机制

Target of Action

The primary target of (2-Fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene . This gene is responsible for the production of a protein that regulates the outflow of water and salts (like chloride) from cells .

Mode of Action

The compound acts by modulating premature translation termination or nonsense-mediated mRNA decay . This modulation can overcome specific types of abnormalities present in the CFTR gene of some cystic fibrosis patients . Thus, it could enable the production of the protein that regulates the outflow of water and salts from cells .

Biochemical Pathways

The compound affects the biochemical pathway involved in the regulation of premature translation termination or nonsense-mediated mRNA decay

Pharmacokinetics

It is known that the compound is physically and chemically stable , which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the potential amelioration of diseases caused by abnormalities in the CFTR gene, such as cystic fibrosis . By modulating premature translation termination or nonsense-mediated mRNA decay, the compound may enable the production of functional CFTR protein, thereby alleviating the symptoms of these diseases .

属性

IUPAC Name |

(2-fluorophenyl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c20-16-9-5-4-8-15(16)19(24)23-11-10-14(12-23)17-21-18(25-22-17)13-6-2-1-3-7-13/h1-9,14H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJPPMYHJMZBPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Morpholin-4-yl-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2864918.png)

![4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2864923.png)

![2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2864933.png)

![6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2864936.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-ethoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2864939.png)

![(5R,7S)-N-(1-Cyanocyclobutyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2864940.png)